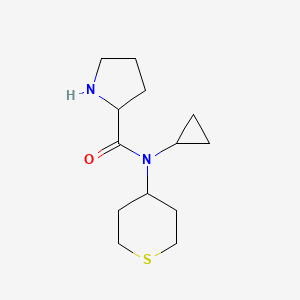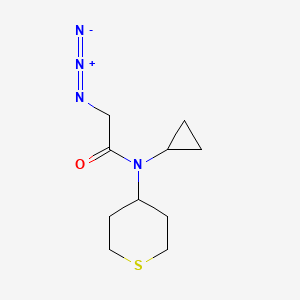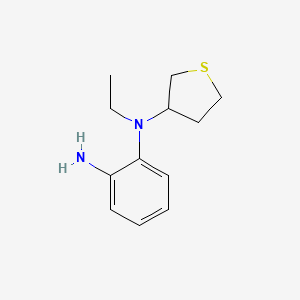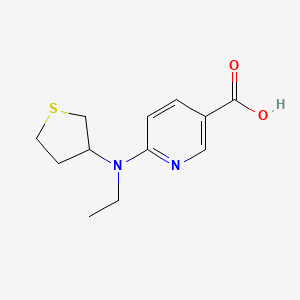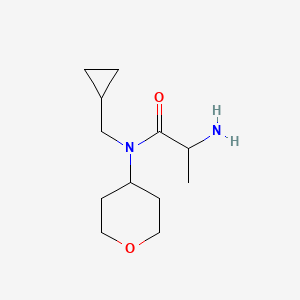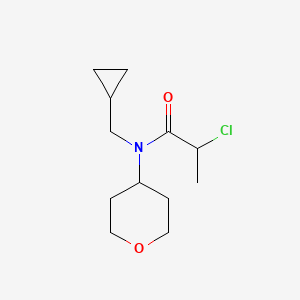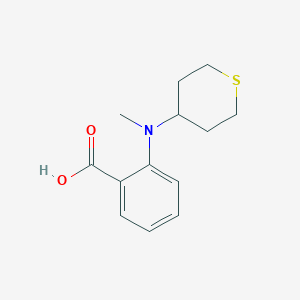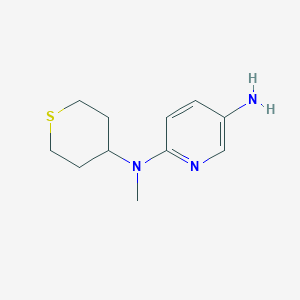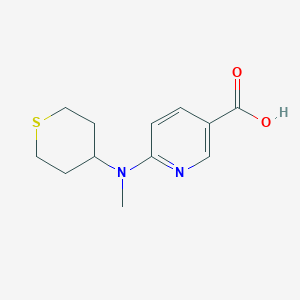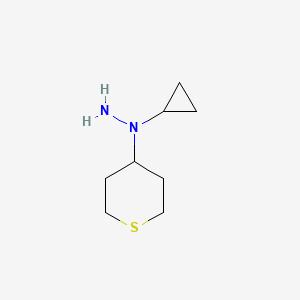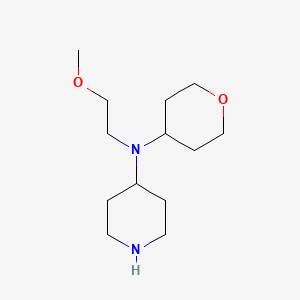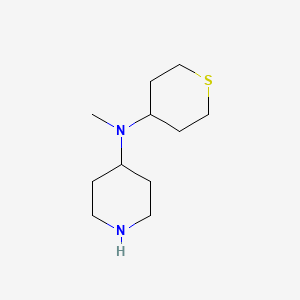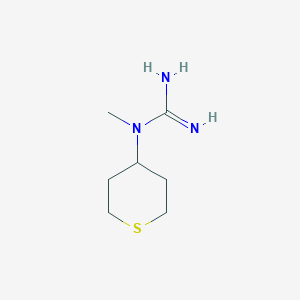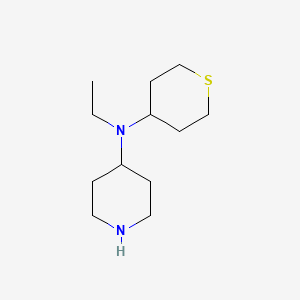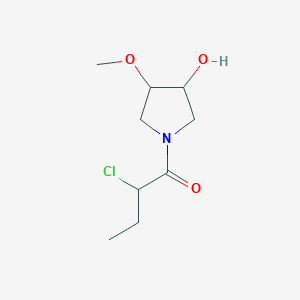
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one
説明
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one, also known as 2C-H, is a synthetic psychedelic substance of the pyrrolidinophenone class. It is a highly potent and selective agonist of the 5-HT2A receptor, and was first synthesized by Alexander Shulgin in 1974. 2C-H is known to produce powerful psychedelic effects, including intense visual and auditory hallucinations, as well as a variety of other perceptual alterations. It has been used in scientific research to study the effects of psychedelics on the human brain and body.
科学的研究の応用
Synthesis of Analogues and Derivatives:
- A study conducted by Goudie et al. (1978) focused on synthesizing compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, revealing significant anti-inflammatory activity in some derivatives (Goudie et al., 1978).
- Munter et al. (2003) explored the detoxication of chloroprene metabolites, including chlorinated aldehydes and ketones, which are structurally related to the compound (Munter et al., 2003).
Chemical Behavior and Mechanisms:
- Research by Shostakovskii and Khomenko (1960) on 1,4-dichloro-2-butyne revealed reaction products including 2-chloro-4-methoxy-1,3-butadiene, demonstrating the chemical reactivity of similar structures (Shostakovskii & Khomenko, 1960).
- Schlosser et al. (1973) discussed the easy substitution of 3-Chloro-4,5-dihydrofuran in the 2-position, indicating the potential for creating diverse derivatives (Schlosser et al., 1973).
Pharmacological Evaluation:
- Ablordeppey et al. (2006) evaluated the enantiomeric separation of a racemic pyrrolidine analog of haloperidol, providing insights into receptor binding affinities of structurally related compounds (Ablordeppey et al., 2006).
Bioactivation Studies:
- Wang et al. (2018) investigated the metabolism of 1-Chloro-2-hydroxy-3-butene, a metabolite of 1,3-butadiene, revealing insights into bioactivation processes relevant to similar compounds (Wang et al., 2018).
特性
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-6(10)9(13)11-4-7(12)8(5-11)14-2/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVFBAERBYPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



